molecular formula C5H7N6NaO5S B1393591 Triazavirin CAS No. 928659-17-0

Triazavirin

Numéro de catalogue B1393591
Numéro CAS: 928659-17-0
Poids moléculaire: 286.2 g/mol
Clé InChI: GDVSBVWTWGUDAW-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Triazavirin is a broad-spectrum antiviral drug that was launched on the Russian pharmaceutical market in 2014 as an anti-influenza drug . The range of antiviral activity of Triazavirin has been significantly expanded during recent years; it has been shown to exhibit activity against tick-borne encephalitis, Rift Valley fever, West Nile fever, and other infections of viral etiology .


Synthesis Analysis

Triazavirin has been synthesized using various methods. One approach involves the reaction of the diazonium salt with ethyl nitroacetate . Another method incorporates stable isotopes based on the reaction of the diazonium salt with ethyl nitroacetate .


Molecular Structure Analysis

The structure of Triazavirin is complex and involves several tautomers . It has been shown that tautomer A is the major one, and tautomer B is minor, while tautomers C and D have not been detected .


Chemical Reactions Analysis

Triazavirin and its analogues can form stable salts with alkali metal cations, which allows one to perform N-alkylation . Studies on oxidation of Triazavirin and its structural analogues have revealed that the formation of the corresponding heterocyclic sulfoxides and sulfones takes place under appropriate reaction conditions .


Physical And Chemical Properties Analysis

One of the fundamental chemical properties of Triazavirin is NH-acidity, which allows the sodium salt . More complete information on the mechanism of its action, bioavailability, and biological transformation would be required .

Applications De Recherche Scientifique

  • Antiviral Field

    • Application : Triazavirin is a broad-spectrum antiviral drug .
    • Method : Triazavirin works by inhibiting the synthesis of viral ribonucleic acid (RNA) and the replication of viral genomic fragments .
    • Results : Triazavirin has been shown to exhibit activity against various viruses including influenza, tick-borne encephalitis, Rift Valley fever, West Nile fever, and other infections of viral etiology .
  • COVID-19 Treatment

    • Application : Triazavirin has been used in clinical practice for the treatment of patients with COVID-19 .
    • Method : The drug is administered orally and its good safety profile has enabled its recommendation as the first-line outpatient therapy for patients with COVID-19 .
    • Results : Although no statistically significant evidence was found to indicate that Triazavirin benefits COVID-19 patients, observations indicated possible benefits from its use due to its antiviral effects .
  • Influenza Treatment

    • Application : Triazavirin was launched on the Russian pharmaceutical market in 2014 as an anti-influenza drug .
    • Method : Triazavirin prevents the re-release of influenza virus RNA, thus reducing the duration of catarrhal symptoms, intoxication, and fever .
    • Results : Triazavirin has been approved for treatment of influenza and acute respiratory infections by the Russian Ministry of Health on the basis of comprehensive clinical trials involving over 450 patients .
  • Rift Valley Fever Treatment

    • Application : Triazavirin has been shown to exhibit activity against Rift Valley fever .

Safety And Hazards

Triazavirin is considered very toxic if swallowed, irritating to skin, and can cause serious damages to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn child .

Orientations Futures

The range of antiviral activity of Triazavirin has been significantly expanded during recent years . Promising treatment patterns of COVID-19 positive patients might be also based on a suitable combination of a membrane fusion inhibitor with viral RNA synthesis and replication inhibitor .

Propriétés

IUPAC Name

sodium;7-methylsulfanyl-3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h12H,1H3;;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVSBVWTWGUDAW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-].O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N6NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028123
Record name [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(6H)-one, 7-(methylthio)-3-nitro-, sodium salt, hydrate (1:1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Riamilovir sodium dihydrate

CAS RN

928659-17-0
Record name Riamilovir sodium dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(6H)-one, 7-(methylthio)-3-nitro-, sodium salt, hydrate (1:1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-methylthio-6-nitro-1,2,4-triazol [5,1c][1,2,3]-triazin-7-one dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIAMILOVIR SODIUM DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1JE34QF2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triazavirin
Reactant of Route 2
Triazavirin
Reactant of Route 3
Triazavirin
Reactant of Route 4
Reactant of Route 4
Triazavirin
Reactant of Route 5
Reactant of Route 5
Triazavirin
Reactant of Route 6
Reactant of Route 6
Triazavirin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.